3,3-Diethoxybutan-2-one
Overview
Description
3,3-Diethoxybutan-2-one is an organic compound with the molecular formula C8H16O3. It is a colorless liquid that is soluble in organic solvents such as ethanol, acetone, and dichloromethane, but insoluble in water. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Diethoxybutan-2-one can be synthesized through several methods. One common synthetic route involves the reaction of 2-butanone with diethyl carbonate in the presence of a base such as sodium ethoxide. The reaction proceeds as follows:
CH3COCH2CH3+(C2H5O)2CO→CH3COCH(OC2H5)2CH3+NaOEt
The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3,3-Diethoxybutan-2-one undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides (Cl-, Br-) and amines (NH2-).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted butanones depending on the nucleophile used.
Scientific Research Applications
3,3-Diethoxybutan-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used as a solvent and intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-Diethoxybutan-2-one involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The ethoxy groups can be easily substituted, and the carbonyl group can participate in oxidation and reduction reactions. These properties make it a versatile compound in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethoxy-2-butanone: Similar in structure but with methoxy groups instead of ethoxy groups.
2-Butanone: Lacks the ethoxy groups and is less reactive in substitution reactions.
3,3-Diethoxypropanoic acid: Similar in structure but with a carboxylic acid group instead of a ketone group.
Uniqueness
3,3-Diethoxybutan-2-one is unique due to the presence of two ethoxy groups, which make it highly reactive in substitution reactions. This reactivity allows for the synthesis of a wide range of compounds, making it valuable in organic synthesis and industrial applications.
Properties
IUPAC Name |
3,3-diethoxybutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-5-10-8(4,7(3)9)11-6-2/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZTXJBJUNAPSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(C(=O)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447978 | |
Record name | 3,3-DIETHOXY-2-BUTANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51933-13-2 | |
Record name | 3,3-DIETHOXY-2-BUTANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 3,3-Diethoxy-2-butanone in the ethanolic extract of the fungus Rhizopus delemer?
A1: The identification of 3,3-Diethoxy-2-butanone, among other bioactive compounds, in the ethanolic extract of Rhizopus delemer is significant for several reasons. This fungus, isolated from the medicinal plant Abutilon indicum, has shown promising plant growth-promoting activities []. The presence of such bioactive compounds suggests that Rhizopus delemer might contribute to the host plant's defense mechanisms against pathogens and environmental stressors. Further investigation into the specific roles of these compounds, including 3,3-Diethoxy-2-butanone, could provide insights into novel biocontrol agents or plant growth stimulants for agricultural applications.
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